![molecular formula C22H29F3N4O2 B286429 2-(4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}butyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B286429.png)

2-(4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}butyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

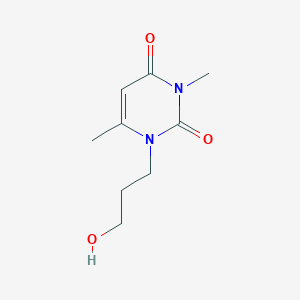

2-(4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}butyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione, commonly known as TIP, is a small molecule compound that has gained significant attention in the scientific community for its potential therapeutic applications.

Mecanismo De Acción

TIP exerts its therapeutic effects by selectively binding to the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that regulates various cellular processes such as ion channels, neurotransmitter release, and calcium signaling. TIP binding to the sigma-1 receptor modulates these processes, leading to its therapeutic effects.

Biochemical and Physiological Effects:

TIP has been found to have a wide range of biochemical and physiological effects. It has been shown to increase mitochondrial function, reduce oxidative stress, and modulate calcium signaling. TIP also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has been found to enhance neuroprotection and reduce neuroinflammation in animal models of neurodegenerative diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

TIP has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cell membranes and reach its target. It has high selectivity and affinity for the sigma-1 receptor, making it an ideal tool for studying sigma-1 receptor-mediated processes. However, TIP has some limitations for lab experiments. It has low solubility in water, making it challenging to administer in vivo. TIP also has a short half-life, requiring frequent dosing to maintain therapeutic levels.

Direcciones Futuras

The potential therapeutic applications of TIP are vast, and several future directions for research can be pursued. One area of research could be the development of TIP analogs with improved pharmacokinetic properties. Another area of research could be the investigation of TIP's effects on other cellular processes beyond the sigma-1 receptor. Additionally, TIP's potential in combination therapy with other drugs could be explored.

Conclusion:

In conclusion, TIP is a small molecule compound that has shown promising results in the treatment of cancer, inflammation, and neurological disorders. Its mechanism of action involves selective binding to the sigma-1 receptor, modulating various cellular processes. TIP has several advantages for lab experiments, but it also has some limitations. Several future directions for research can be pursued to further explore the potential therapeutic applications of TIP.

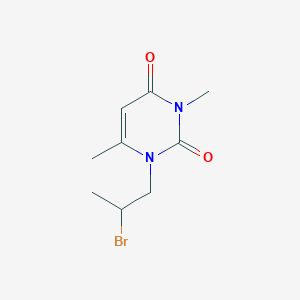

Métodos De Síntesis

The synthesis of TIP involves the reaction of 2-(4-bromobutyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione with 4-(3-trifluoromethylphenyl)piperazine in the presence of a suitable base. The reaction yields TIP as a white solid with a purity of over 95%. The synthesis of TIP is a straightforward process and can be scaled up for large-scale production.

Aplicaciones Científicas De Investigación

TIP has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. TIP has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. TIP has also shown potential in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation.

Propiedades

Fórmula molecular |

C22H29F3N4O2 |

|---|---|

Peso molecular |

438.5 g/mol |

Nombre IUPAC |

2-[4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]butyl]-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione |

InChI |

InChI=1S/C22H29F3N4O2/c23-22(24,25)17-6-5-7-18(16-17)27-14-12-26(13-15-27)9-3-4-11-29-20(30)19-8-1-2-10-28(19)21(29)31/h5-7,16,19H,1-4,8-15H2 |

Clave InChI |

OEYDVYNTKKLWOG-UHFFFAOYSA-N |

SMILES |

C1CCN2C(C1)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |

SMILES canónico |

C1CCN2C(C1)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,6-Di(1-piperidinyl)pyridazino[4',5':5,6][1,4]dithiino[2,3-d]pyridazine](/img/structure/B286347.png)

![4-ethoxy-1H-[1,2,3]triazolo[4,5-d]pyridazin-7-ol](/img/structure/B286361.png)

![7-amino-3-chloro-1H-pyrimido[4,5-c]pyridazin-5-one](/img/structure/B286362.png)

![4-(Methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-2-ylamine](/img/structure/B286366.png)